molecular formula C15H11N7O2 B2669866 2-(1,2-benzoxazol-3-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide CAS No. 1448054-50-9

2-(1,2-benzoxazol-3-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide

Cat. No.: B2669866
CAS No.: 1448054-50-9
M. Wt: 321.3
InChI Key: VMKQGYKDPZRTMK-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide is a complex organic compound that features a benzoxazole ring and a triazole-pyrimidine moiety

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit the proliferation of cancer cells by inducing apoptosis or interfering with cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-benzoxazol-3-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide is unique due to its combination of a benzoxazole ring and a triazole-pyrimidine moiety. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N7O2/c23-15(5-11-10-3-1-2-4-12(10)24-21-11)20-13-6-14(18-8-17-13)22-9-16-7-19-22/h1-4,6-9H,5H2,(H,17,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKQGYKDPZRTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC(=NC=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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